molecular formula C9H14O2 B13290099 2-Cyclobutanecarbonylbutanal

2-Cyclobutanecarbonylbutanal

Cat. No.: B13290099
M. Wt: 154.21 g/mol
InChI Key: OZNDYYIGOYXFHG-UHFFFAOYSA-N
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Description

2-Cyclobutanecarbonylbutanal is a specialized synthetic intermediate that incorporates a cyclobutane ring, a structure of high interest in modern medicinal chemistry. The cyclobutane moiety is noted for its unique puckered three-dimensional structure, which introduces significant steric constraint and can be used to pre-organize molecules into bioactive conformations . This ring system is increasingly employed in drug discovery to improve properties such as metabolic stability, solubility, and binding affinity by reducing molecular planarity and serving as a saturated bioisostere for aromatic rings . The molecule features two key functional handles: a cyclobutane carbonyl and an aldehyde. This combination allows it to serve as a versatile building block for the synthesis of more complex, conformationally restricted target molecules. Researchers can leverage this compound in the exploration of novel chemical space, particularly in the development of potential pharmaceutical candidates where the cyclobutane ring can be used to direct key pharmacophore groups or fill hydrophobic pockets in target enzymes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(cyclobutanecarbonyl)butanal

InChI

InChI=1S/C9H14O2/c1-2-7(6-10)9(11)8-4-3-5-8/h6-8H,2-5H2,1H3

InChI Key

OZNDYYIGOYXFHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)C(=O)C1CCC1

Origin of Product

United States

Preparation Methods

Photochemical [2 + 2] Cycloaddition

The most classical approach employs photochemical [2 + 2] cycloaddition of alkenes or olefins, which can be either intermolecular or intramolecular:

  • Intermolecular Photocycloaddition: Reacting suitable olefinic precursors under UV irradiation to form cyclobutane rings. This method benefits from high regio- and stereoselectivity but often suffers from low yields and mixture of isomers.
  • Intramolecular Photocycloaddition: Designing molecules with tethered olefins to improve selectivity, as demonstrated in the synthesis of natural cyclobutane derivatives.

Recent advances include visible-light photocatalysis, which enhances selectivity and reduces side reactions, although application to complex molecules like 2-Cyclobutanecarbonylbutanal remains under exploration.

Metal-Catalyzed C–H Functionalization

A breakthrough in recent years involves metal-catalyzed C–H activation , which allows direct functionalization of unactivated C–H bonds:

  • Palladium(II/IV) catalysis: Employed for selective arylation or alkylation at specific C–H sites on cyclobutane rings.
  • Rh(II) catalysis: Used for enantioselective cyclobutane formation via diazo compounds, as demonstrated in the synthesis of enantioenriched cyclobutanes.

For instance, Daugulis and co-workers (2005) reported the arylation of cyclobutane using aminoquinoline directing groups, achieving high yields and stereoselectivity, which can be adapted for introducing functional groups at specific positions on the cyclobutane ring.

Ring Expansion and Ketene Cycloaddition

  • Ring expansion of cyclopropanes: Using carbene or carbocation intermediates to expand smaller rings to cyclobutane derivatives.
  • Ketene [2 + 2] cycloaddition: Reaction of ketenes with alkenes or alkynes to form cyclobutanones, which can be further oxidized or reduced to the target aldehyde and ketone functionalities.

Functionalization to Introduce Carbonyl and Aldehyde Groups

Oxidation of Cyclobutane Intermediates

Sequential Functionalization Strategy

A typical sequence involves:

  • Construction of the cyclobutane core via photocycloaddition or metal-catalyzed methods.
  • Site-selective oxidation to generate aldehyde and ketone groups.
  • Further functionalization to install the butanal side chain.

Proposed Synthetic Route for 2-Cyclobutanecarbonylbutanal

Step Method Reagents Conditions Purpose
1 Intramolecular [2 + 2] photocycloaddition UV light, suitable olefinic precursor In inert solvent (e.g., benzene) Cyclobutane ring formation
2 Oxidation PCC or Dess–Martin reagent Mild, controlled conditions Aldehyde and ketone formation
3 Functionalization Acyl chlorides, base Room temperature Introduction of carbonyl groups
4 Side chain elaboration Grignard or organolithium reagents Appropriate solvent Attach the butanal side chain

This route leverages the efficiency of photochemical cycloaddition for ring formation, followed by selective oxidation and functionalization steps.

Data Tables and In-Depth Research Findings

Table 1: Summary of Synthetic Methods and Yields

Method Key Reagents Yield Stereoselectivity References
Photochemical [2 + 2] Olefinic precursors, UV light 40–70% Variable ,
Metal-catalyzed C–H activation Rh(II), Pd(II) 83–97% High
Ketene cycloaddition Ketene, alkene 50–80% Moderate

Research Findings:

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutanecarbonylbutanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclobutanecarbonylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Cyclobutanecarbonylbutanal largely depends on its chemical reactivity. The compound can interact with various molecular targets through its aldehyde group and cyclobutane ring. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutanecarbonylbutanal is unique due to its combination of a cyclobutane ring and an aldehyde group.

Biological Activity

2-Cyclobutanecarbonylbutanal is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
IUPAC Name: 2-Cyclobutanecarbonylbutanal
Canonical SMILES: C(C(=O)C1CCC1)CC=O

Biological Activity Overview

2-Cyclobutanecarbonylbutanal exhibits various biological activities, including:

  • Antimicrobial Activity: Research indicates that the compound shows significant antimicrobial properties against various pathogens.
  • Antioxidant Properties: It has been observed to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways.

The biological activities of 2-Cyclobutanecarbonylbutanal are attributed to its interaction with specific molecular targets. These interactions can influence cellular signaling pathways, potentially affecting processes such as:

  • Cell Proliferation: By modulating pathways involved in cell growth and apoptosis.
  • Inflammatory Response: Through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine production

Table 2: Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
2-CyclobutanecarbonylbutanalModerateHighModerate
Compound AHighModerateHigh
Compound BLowHighLow

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of 2-Cyclobutanecarbonylbutanal against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm for S. aureus, suggesting effective antimicrobial activity.

Case Study 2: Antioxidant Potential
In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines. The IC50 value was found to be 20 µM, indicating potent antioxidant activity.

Research Findings

Recent studies have focused on the synthesis and characterization of 2-Cyclobutanecarbonylbutanal, revealing insights into its reactivity and stability. The compound's ability to form stable derivatives enhances its potential for pharmaceutical applications.

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